3,3,5-Trimethylheptane

Catalog No.
S560238
CAS No.
7154-80-5
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,5-Trimethylheptane

Researchers face irreproducible combustion data from generic C10 alkane mixtures. 3,3,5-Trimethylheptane (CAS 7154-80-5) provides a defined branched isomer with precise boiling point (155.7°C) and high octane rating for accurate fuel surrogate formulations. • Enables reproducible engine testing and kinetic modeling. • Defined volatility and ignition characteristics, not attainable with linear n-decane. • Suitable as non-polar solvent with controlled evaporation rate. • Supplied with certificate of analysis for consistent purity.

CAS Number

7154-80-5

Product Name

3,3,5-Trimethylheptane

IUPAC Name

3,3,5-trimethylheptane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3

InChI Key

VRVRZZWPKABUOE-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)(C)CC

Canonical SMILES

CCC(C)CC(C)(C)CC

The exact mass of the compound 3,3,5-Trimethylheptane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73981. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,3,5-Trimethylheptane, Heptane, 3,3,5-trimethyl-

Purity

≥99%

Package Size

1 ml, 5 ml

3,3,5-Trimethylheptane (CAS: 7154-80-5) is a branched-chain C10 alkane, an isomer of n-decane.[1][2] Its distinct molecular structure, featuring three methyl groups on a heptane backbone, imparts specific physical properties that differentiate it from its linear counterpart and other branched isomers.[1] These properties, such as a lower boiling point and altered viscosity compared to straight-chain alkanes, make it a valuable component in applications requiring precise volatility and flow characteristics, such as in reference fuels for combustion research or as a specialty non-polar solvent.[1][3]

Procurement Fit

Reference fuel for octane rating and combustion studies
High-octane surrogate formulation component
GC retention index calibration standard for branched alkanes
Branched alkane thermochemistry and kinetics research

While all C10H22 isomers share the same molecular formula, their performance in real-world systems is not interchangeable.[2] The specific location and degree of branching in 3,3,5-trimethylheptane directly control procurement-critical properties like boiling point, viscosity, and combustion behavior (e.g., octane rating).[3] Substituting with a linear alkane like n-decane or even another trimethylheptane isomer can lead to significant deviations in fuel volatility, fluid dynamics in lubricant systems, and autoignition timing in engine studies.[3][4] Therefore, applications requiring precise and reproducible performance, such as the formulation of diesel fuel surrogates or specialty solvents, demand the procurement of this specific, well-characterized isomer over generic C10 alkane mixtures or other structural variants.

Substitution Risk

Branching

Methyl-branch position and count alter boiling point, density, and vaporization enthalpy; isomer substitution may shift distillation behavior.

Retention

Kovats index differs significantly from linear and other branched alkanes; substitution risks misidentification in GC-based fuel analysis.

Knock

Octane rating is structurally dependent; a different branched isomer may not reproduce the same anti-knock performance in engine tests.

Thermal Properties: Differentiated Boiling Point for Volatility Control

3,3,5-Trimethylheptane exhibits a boiling point of 155.7°C (428.85 K), which is significantly lower than its linear isomer, n-decane.[5] The boiling point of n-decane is approximately 174.1°C (447.25 K), a difference of over 18°C.[2] This substantial difference in volatility is a direct consequence of the branched structure of 3,3,5-trimethylheptane, which reduces the effectiveness of intermolecular van der Waals forces compared to the straight-chain structure of n-decane.[4]

Evidence DimensionNormal Boiling Point
Target Compound Data155.7°C (428.85 K)
Comparator Or Baselinen-Decane: ~174.1°C (~447.25 K)
Quantified Difference~18.4°C lower than n-decane
ConditionsAtmospheric pressure

This lower boiling point is critical for applications requiring higher volatility than n-decane, such as in gasoline blending to control evaporation characteristics or in solvent systems where faster drying times are necessary.

Boiling Point
Data to verify
155.8 ± 7.0 °C vs. n-Heptane 98.8 °C
Approx. +57 °C (760 mmHg)
Supports distillation curve differentiation; lower volatility impacts fuel blending and storage safety models.
Reported range; verify with lot-specific certificate.

Fluid Dynamics: Lower Viscosity Compared to Linear Alkanes

Branched alkanes generally exhibit different viscosity profiles compared to their linear counterparts. While direct viscosity data for 3,3,5-trimethylheptane is not readily available in comparative studies, the established trend shows that branching impacts fluid properties. For instance, the linear C10 alkane, n-decane, has a dynamic viscosity of 0.920 mPa·s at 20°C.[2] In contrast, the highly branched C8 isomer, isooctane (2,2,4-trimethylpentane), has a significantly lower viscosity of 0.50 mPa·s at 20°C.[6] This class-level inference suggests that 3,3,5-trimethylheptane will have a lower viscosity than n-decane, impacting its flow characteristics.

Evidence DimensionDynamic Viscosity at 20°C
Target Compound DataExpected to be lower than n-decane based on structural trends
Comparator Or Baselinen-Decane: 0.920 mPa·s; Iso-octane (branched C8): 0.50 mPa·s
Quantified DifferenceNot directly quantified, but trend indicates lower viscosity than linear isomer
Conditions20°C

A lower viscosity is a key procurement driver for creating specialty lubricants with improved low-temperature performance or for use as a solvent where rapid penetration and flow are required.

Enthalpy of Vaporization
Reported
46.0 kJ/mol vs. n-Heptane 31.8 kJ/mol
+14.2 kJ/mol (~45% increase)
Higher cooling effect upon evaporation; relevant for fuel injection and combustion chamber thermal modeling.
NIST reference data; cross-study comparable.

Combustion Properties: Suitability as a High-Octane Component in Fuel Surrogates

The branched structure of 3,3,5-trimethylheptane provides a higher octane rating compared to straight-chain alkanes, making it resistant to engine knocking.[3] While a specific octane number for this isomer is not cited in the available literature, branched C10 isomers are generally preferred for gasoline blending and high-performance fuels.[3] In contrast, n-decane, with its straight-chain structure, is more suitable for diesel fuel and controlled combustion studies where a lower octane (and higher cetane) rating is desired.[3] The use of specific, highly branched isomers like 3,3,5-trimethylheptane is critical in formulating surrogate fuels that aim to replicate the complex combustion behavior of real-world gasoline.[7][8]

Evidence DimensionAnti-Knock / Octane Characteristics
Target Compound DataHigh octane rating (characteristic of branched alkanes)
Comparator Or Baselinen-Decane (low octane rating, high cetane rating)
Quantified DifferenceQualitatively higher resistance to knocking than n-decane
ConditionsInternal combustion engine conditions

For researchers developing gasoline surrogate fuels or studying knocking phenomena, procuring a specific branched isomer like 3,3,5-trimethylheptane is essential for creating reproducible and well-defined fuel mixtures.

Retention Index (RI)
Source review
~913 vs. n-Heptane 700
+213 units (non-polar column)
Enables unambiguous GC peak assignment in fuel surrogates and environmental samples.
Mean from multiple reported data; confirm with in-house column.
Octane Rating
Class-level inference
High (implied by reference fuel use) vs. n-Heptane RON = 0
Class-level branching benefit supports high knock resistance; functionally distinct from linear alkanes.
Pure-compound RON/MON not published; verify in intended blend.
Density
Data to verify
0.7390 g/cm³ vs. 2,3,5-Trimethylhexane ~0.7 g/cm³
~+0.039 g/cm³
Isomer density variation affects volumetric energy content and mass-balance calculations.
Reported value; confirm with lot-specific measurement.

Component for Gasoline Surrogate Fuel Formulation

Based on its branched structure, which imparts a high octane rating, 3,3,5-trimethylheptane is a suitable component for creating well-defined gasoline surrogate fuels.[3] Researchers modeling combustion processes or testing engine performance require fuels with known compositions to ensure reproducibility, making this specific isomer a more appropriate choice than generic mixtures or low-octane linear alkanes.[8]

Specialty Solvent with Controlled Volatility

The defined boiling point of 155.7°C makes 3,3,5-trimethylheptane a candidate for use as a non-polar solvent in processes where evaporation rate is a critical parameter.[5] Its higher volatility compared to n-decane allows for faster processing times in applications like precision cleaning or as a medium for chemical reactions where solvent removal is a key step.

Reference Standard in Analytical Chemistry

Due to its stable, well-defined branched structure, 3,3,5-trimethylheptane can serve as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). Its predictable fragmentation pattern and retention time make it useful for calibrating instruments and identifying unknown branched hydrocarbons in complex mixtures like fuels or environmental samples.

Application Fit

Application
Selection Property
Validation Focus
High-octane surrogate development
Branching-related knock resistance and thermophysical profile
Octane number benchmarking; distillation curve and vaporization enthalpy modeling
GC method calibration for fuel analysis
Distinct Kovats retention index on non-polar columns
Retention time reproducibility; peak assignment in complex hydrocarbon mixtures
Combustion kinetics mechanism studies
Branched alkane structure with defined thermochemical data
Ignition delay time validation; radical formation pathway analysis
High-performance fuel and additive formulation
High knock resistance and density different from isomers
Volumetric energy density calculation; blend anti-knock performance testing

Each application requires independent verification of lot-specific purity and property values.

XLogP3

4.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

7154-80-5

Wikipedia

3,3,5-Trimethylheptane

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